molecular formula C9H5Cl2NO4S B8636548 2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonyl isocyanate CAS No. 89412-55-5

2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonyl isocyanate

Cat. No. B8636548
M. Wt: 294.11 g/mol
InChI Key: IQMPPOHFBMEBTB-UHFFFAOYSA-N
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Patent
US04443245

Procedure details

9.8 g of N-[2-(1,2-dichlorovinyloxy)phenylsulfonyl]-N'-methyl urea are solved in 200 ml of chlorobenzene. The solution is dried by azeotropic destilling off of 20 ml of the solvent. 5.3 g of phosgene are introduced into this solution within 45 minutes at a temperature of 120°-130° C. Evaporation of the reaction mixture to dryness yields 8.7 g of 2-(1,2-dichlorovinyloxy)phenylsulfonyl-isocyanate in form of a yellowish oil.
Name
N-[2-(1,2-dichlorovinyloxy)phenylsulfonyl]-N'-methyl urea
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[S:12]([NH:15][C:16](NC)=[O:17])(=[O:14])=[O:13])=[CH:3][Cl:4]>ClC1C=CC=CC=1>[Cl:1][C:2]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[S:12]([N:15]=[C:16]=[O:17])(=[O:13])=[O:14])=[CH:3][Cl:4]

Inputs

Step One
Name
N-[2-(1,2-dichlorovinyloxy)phenylsulfonyl]-N'-methyl urea
Quantity
9.8 g
Type
reactant
Smiles
ClC(=CCl)OC1=C(C=CC=C1)S(=O)(=O)NC(=O)NC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is dried
ADDITION
Type
ADDITION
Details
5.3 g of phosgene are introduced into this solution within 45 minutes at a temperature of 120°-130° C
Duration
45 min
CUSTOM
Type
CUSTOM
Details
Evaporation of the reaction mixture to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC(=CCl)OC1=C(C=CC=C1)S(=O)(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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